2-Methylbenzyl cyanide

概要

説明

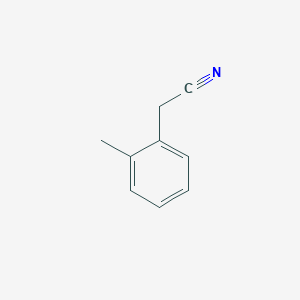

2-Methylbenzyl cyanide, also known as o-methylbenzyl cyanide or o-tolylacetonitrile, is an organic compound with the molecular formula C9H9N. It is a colorless to almost colorless liquid with a strong cyanide odor. This compound is slightly soluble in water but soluble in organic solvents such as benzene, ethyl ether, and ethanol .

準備方法

Synthetic Routes and Reaction Conditions

2-Methylbenzyl cyanide can be synthesized through various methods. One common method involves the catalytic hydrogenation of benzyl cyanide. In this process, benzyl cyanide is reacted with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, to produce this compound .

Another method involves the reaction of o-methylbenzene formyl chloride with sodium cyanide in the presence of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in an organic solvent such as ethylene dichloride at a controlled temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .

化学反応の分析

Oxidation Reactions

The benzylic position adjacent to the aromatic ring is highly susceptible to oxidation.

-

Potassium Permanganate (KMnO₄):

Treatment with KMnO₄ under acidic conditions oxidizes the benzylic carbon to a carboxylic acid, yielding 2-methylbenzoic acid. This reaction requires a hydrogen atom on the benzylic carbon for cleavage .Example:

-

Copper-Catalyzed Aerobic Oxidation:

In the presence of Cu catalysts and NH₃, oxidative cleavage of the C–CN bond occurs, forming primary amides .

Reduction Reactions

The nitrile group is reduced to primary amines under specific conditions.

-

Lithium Aluminum Hydride (LiAlH₄):

Reduction with LiAlH₄ in anhydrous ether converts the nitrile to 2-methylbenzylamine .Example:

Substitution Reactions

The cyanide group undergoes nucleophilic substitution under controlled conditions.

α-Chlorination

Reaction with sulfuryl chloride (SO₂Cl₂) and HCl gas produces α,α-dichloro derivatives with high selectivity .

| Condition | Conversion | Selectivity | Reference |

|---|---|---|---|

| SO₂Cl₂ (19.3 mol), 30°C, 31h | 99% | 99% |

Cyano Group Replacement

In Ni-catalyzed reactions, the nitrile group can be replaced by other nucleophiles. Steric hindrance from the ortho-methyl group reduces yields compared to para-substituted analogs .

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids under acidic or basic conditions.

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

Pinner Reaction

Reaction with alcohols in the presence of HCl forms imino ethers, which hydrolyze to esters.

Oxidative Cyano Cleavage

Cu-catalyzed aerobic oxidation cleaves the C–CN bond, yielding primary amides :

Comparative Reactivity

The ortho-methyl group introduces steric hindrance, affecting reaction efficiency:

| Substrate | Reaction | Yield | Note | Reference |

|---|---|---|---|---|

| 2-Methylbenzyl cyanide | Cyanation | 72% | Steric hindrance lowers yield | |

| 4-Methylbenzyl cyanide | Cyanation | 91% | Higher yield due to para-sub |

Mechanistic Insights

科学的研究の応用

2-Methylbenzyl cyanide has several applications in scientific research:

作用機序

The mechanism of action of 2-methylbenzyl cyanide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a substrate for enzymes that catalyze nitrile hydrolysis, leading to the formation of corresponding amides or acids. The specific pathways and molecular targets depend on the biological context and the enzymes involved .

類似化合物との比較

2-Methylbenzyl cyanide can be compared with other similar compounds such as:

Benzyl cyanide: Similar structure but lacks the methyl group at the ortho position.

Phenylacetonitrile: Similar structure but lacks the methyl group.

Tolylacetonitrile: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

The presence of the methyl group at the ortho position in this compound imparts unique chemical and physical properties compared to its analogs. This structural feature influences its reactivity and the types of reactions it can undergo .

生物活性

2-Methylbenzyl cyanide, also known as o-methylbenzyl cyanide or o-tolylacetonitrile, is an organic compound with the molecular formula C₉H₉N and a molecular weight of approximately 131.18 g/mol. This compound features a nitrile functional group attached to a benzyl moiety with a methyl substituent in the ortho position. It is primarily utilized in organic synthesis and has potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential applications.

This compound appears as a light yellow liquid and is soluble in organic solvents. Its structure can be represented as follows:

The presence of the nitrile group (C≡N) makes it a potential precursor for various organic syntheses, including the conversion to valuable compounds such as 2-phenylpropionic acid and R-(-)-2-phenylpropionamide through nitrile-converting enzymes .

Interaction with Microorganisms

Research has explored the interaction of this compound with various microorganisms, particularly focusing on its effects on enzyme activity. Studies have demonstrated that this compound can influence the activity and enantioselectivity of nitrile-converting enzymes in Rhodococcus sp. CGMCC 0497. Additionally, interactions with fungal nitrilases isolated from Aspergillus niger K10 have been documented, contributing to our understanding of microbial degradation pathways .

Auxin-like Effects

A study investigating benzyl cyanide (a structural analog) revealed auxin-like effects on Arabidopsis thaliana. Treatment with benzyl cyanide resulted in a dose-dependent reduction of primary root length and total biomass, mimicking an auxin-overproducer phenotype. The conversion of nitriles by specific nitrilases into corresponding carboxylic acids was identified as a mechanism underlying these effects . This suggests that this compound may similarly influence plant growth and development through auxin signaling pathways.

Case Studies on Cyanide Release

Research has shown that benzyl cyanide can release inorganic cyanide upon metabolism, which raises concerns regarding its safety. In vivo studies indicated that exposure to benzyl cyanide resulted in increased urinary thiocyanate levels, suggesting conversion to toxic metabolites . This highlights the importance of understanding the metabolic pathways of this compound and its potential health risks.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Microbial Interaction | Influences enzyme activity in Rhodococcus sp.; interacts with fungal nitrilases. |

| Auxin-like Effects | Mimics auxin activity in plants, affecting root growth and morphology. |

| Toxicity Potential | Can irritate skin and eyes; potential for toxic metabolite release. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylbenzyl cyanide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where 2-Methylbenzyl chloride reacts with cyanide ions under controlled conditions. Key factors include precursor purity (e.g., benzyl chloride quality impacts final product purity ), solvent selection (polar aprotic solvents enhance reactivity), and temperature control to minimize side reactions. For reproducibility, document reaction time, molar ratios, and purification steps (e.g., distillation or recrystallization). Structural confirmation via NMR and mass spectrometry is critical .

- Data Quality : Purity can be validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thresholds ≥95% for research-grade material .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm cyanide integration. For derivatives like 2-Methyl-3-nitrobenzyl cyanide, compare shifts with crystallographic data .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions and fragmentation patterns. For example, (2-methylbenzyl)succinic acid derivatives analyzed via MS show diagnostic peaks at m/z 236 .

- Infrared (IR) Spectroscopy : Detect nitrile stretches (~2240 cm) and aromatic C-H bends.

II. Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Replicate synthesis using standardized protocols , and characterize materials via differential scanning calorimetry (DSC) or X-ray crystallography. Cross-validate with literature; for example, crystallographic data for 2-Methyl-3-nitrobenzyl cyanide (Acta Crystallographica E ) provides reference metrics. Statistical analysis of replicated data (e.g., mean ± SD) identifies outliers .

Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations predict reaction pathways and transition states. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Software like Gaussian or ORCA can model electron density maps for cyanide intermediates. Validate models using isotopic labeling (e.g., C tracing) .

Q. How should researchers address conflicting spectroscopic data in mechanistic studies of this compound degradation?

- Methodological Answer : Use multi-technique validation:

- LC-MS/MS : Track degradation products and propose pathways.

- EPR Spectroscopy : Detect free radicals in photolytic degradation.

- Statistical Tools : Apply principal component analysis (PCA) to identify clusters in spectral datasets . Report uncertainties in peak assignments and reference control experiments .

Q. III. Methodological and Safety Considerations

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

- Methodological Answer :

- Detailed Protocols : Include step-by-step procedures, equipment specifications, and environmental controls (e.g., inert atmosphere) .

- Raw Data Archiving : Publish supplementary materials with chromatograms, spectra, and crystallographic files .

- Collaborative Validation : Share samples with independent labs for cross-testing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Monitoring : Regularly check blood cyanide levels if exposure is suspected .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Waste Management : Neutralize cyanide waste with alkaline hypochlorite before disposal .

Q. IV. Data Analysis and Reporting

Q. How can researchers statistically analyze variability in synthetic yield data for this compound?

- Methodological Answer : Perform factorial design experiments to identify significant variables (e.g., temperature, catalyst loading). Use ANOVA to assess variance sources and optimize conditions. Report confidence intervals (95% CI) and R values for regression models .

Q. What strategies improve the reliability of literature reviews on this compound applications?

- Methodological Answer : Utilize databases like SciFinder for structure-based searches and Web of Science for citation tracking . Prioritize peer-reviewed journals adhering to ICMJE standards . Exclude non-validated sources (e.g., BenchChem) per academic guidelines.

Tables

| Key Synthetic Parameters for this compound |

|---|

| Precursor Purity (Benzyl Chloride) |

| Reaction Temperature |

| Solvent |

| Yield Optimization Method |

| Analytical Techniques for Cyanide Derivatives |

|---|

| Technique |

| HRMS |

| X-ray Diffraction |

| GC-MS |

特性

IUPAC Name |

2-(2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGVPDQNPUQRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176898 | |

| Record name | Acetonitrile, o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22364-68-7 | |

| Record name | 2-Methylphenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22364-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(o-Tolyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022364687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(O-TOLYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36Y8LY38Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。